molecular formula C23H19N5O3S B2594817 2-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031619-54-1

2-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2594817
CAS No.: 1031619-54-1
M. Wt: 445.5
InChI Key: INLXGGXERXJXFE-UHFFFAOYSA-N
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Description

2-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine in the presence of a base.

    Attachment of the 2-ethoxyphenyl group:

    Synthesis of the pyrrolo[3,2-d]pyrimidine core: This core structure can be synthesized via a cyclization reaction involving a suitable precursor, such as an aminopyrimidine derivative.

    Thioether formation: The final step involves the formation of the thioether linkage between the oxadiazole and pyrrolo[3,2-d]pyrimidine moieties, typically through a nucleophilic substitution reaction with a thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or modification.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyrrolo[3,

Properties

IUPAC Name

2-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-2-30-17-11-7-6-10-15(17)21-25-18(31-28-21)13-32-23-26-19-16(14-8-4-3-5-9-14)12-24-20(19)22(29)27-23/h3-12,24H,2,13H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLXGGXERXJXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)NC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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